4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a complex organic compound characterized by its unique spirocyclic structure. This compound falls under the category of diazaspiro compounds, which are notable for their potential applications in medicinal chemistry and drug development. The presence of a cyclopropylmethyl group adds to its structural complexity and may influence its biological activity.
This compound is classified as a spirocyclic amine due to the presence of nitrogen atoms within its structure. It is synthesized from various chemical precursors, often involving multi-step synthetic routes. The classification of this compound can be further detailed based on its functional groups, which include an oxo group and multiple nitrogen atoms contributing to its diaza characteristic.
The synthesis of 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves several key steps:
Technical details regarding reaction conditions (temperature, time, solvent systems) are critical for optimizing yield and purity.
The molecular structure of 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be represented as follows:
Property | Detail |
---|---|
Molecular Weight | Approximately 234.30 g/mol |
Density | Not specified |
Melting Point | Not specified |
The chemical reactivity of 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be analyzed through various reaction pathways:
Technical details regarding reaction mechanisms and conditions are essential for understanding potential applications in synthetic chemistry.
The mechanism of action for 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves interactions at the molecular level that may affect biological systems:
Data on binding studies and biological assays are crucial for elucidating its mechanism of action.
Relevant data from experimental analyses would provide insights into these properties.
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has potential applications in several scientific fields:
The synthesis of 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one employs a rational pharmacophore merging strategy to integrate structural motifs critical for dual biological activity. This approach combines the μ-opioid receptor (MOR) agonistic pharmacophore with the σ1 receptor (σ1R) antagonistic pharmacophore into a single spirocyclic framework. The 1-oxa-4,9-diazaspiro[5.5]undecane core provides a three-dimensional structural geometry that enables optimal spatial orientation of these pharmacophoric elements, enhancing receptor binding affinity while minimizing off-target effects. The cyclopropylmethyl moiety at the N4 position is specifically designed to mimic the phenethylamine segment of MOR agonists, contributing to enhanced receptor interaction and metabolic stability compared to linear alkyl chains [1] [10].
Positional optimization studies reveal that C9 substitution significantly influences receptor selectivity and functional activity. As demonstrated in dual-target ligands, incorporation of substituted pyridyl or benzyl groups at C9 enhances σ1R antagonism without compromising MOR affinity. The carbonyl group at C3 position contributes to conformational rigidity and forms hydrogen-bonding interactions crucial for receptor binding. This strategic pharmacophore fusion is validated by compounds like 15au, which exhibits balanced MOR agonism (EC₅₀ = 12 nM) and σ1R antagonism (Kᵢ = 8 nM), translating to potent in vivo analgesic efficacy comparable to oxycodone but with reduced gastrointestinal side effects [1].
Table 1: Key Pharmacophore Elements in 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Design
Structural Feature | Biological Role | Optimization Strategy |
---|---|---|
Spiro[5.5]undecane Core | 3D Structural Rigidity | Scaffold hopping from simpler azaspiro compounds |
Cyclopropylmethyl at N4 | MOR Agonism | Chain length/ring size variation (ethyl to cyclobutyl) |
Carbonyl at C3 | Hydrogen Bond Acceptor | Lactam vs. lactone bioisosteric replacement |
Unsubstituted C9 Nitrogen | σ1R Antagonism | Arylalkyl vs. heteroaryl substitution patterns |
Oxygen-Nitrogen Ratio | Metabolic Stability | Ring size optimization (5.5 vs 5.4/6.5 systems) |
The synthesis of the spirocyclic core employs a convergent strategy featuring sequential alkylation and cyclization reactions. A pivotal step involves the regioselective N-alkylation of 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one with cyclopropylmethyl bromide under optimized conditions (acetonitrile, potassium carbonate, 60°C, 12 hours), achieving >85% yield with minimal O-alkylation byproducts. This selectivity is attributed to the greater nucleophilicity of the secondary amine at N4 compared to the lactam oxygen, as confirmed by computational basicity calculations [4].
Cyclization methodologies utilize advanced precursors such as 4-(aminomethyl)-4-hydroxy-piperidine derivatives. Key approaches include:
Microwave-assisted synthesis significantly enhances the efficiency of spirocycle formation, reducing reaction times from 48 hours to 30 minutes while improving yields by 15-20%. This methodology is particularly valuable for introducing thermosensitive groups like the cyclopropylmethyl moiety, preventing ring-opening side reactions observed under prolonged conventional heating [4].
Table 2: Alkylation and Cyclization Conditions for Core Assembly
Reaction Type | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
N-Alkylation | K₂CO₃, CH₃CN, 60°C | 85-92 | High regioselectivity for N4 position |
Lactamization | DIC, HOBt, DCM, rt | 70-78 | Mild conditions preserving stereochemistry |
Spiroannulation | TBA-Br, 50% NaOH, 30°C | 65-70 | Avoids expensive metal catalysts |
Reductive Amination | NaBH(OAc)₃, DCE, MW 100°C | 75-82 | One-pot procedure, broad substrate scope |
Ring Expansion | BF₃·Et₂O, Toluene, reflux | 60-65 | Access to strained spiro systems |
The complex heteroatom arrangement in 1-oxa-4,9-diazaspiro[5.5]undecan-3-one synthesis necessitates strategic protecting group selection to ensure chemoselective transformations. The lactam nitrogen (N9) typically requires protection during cyclopropylmethyl installation at N4 due to competing reactivity. Benzyl (Bn) and carbobenzyloxy (Cbz) groups demonstrate optimal performance for N9 protection, as they withstand subsequent alkylation conditions and can be removed via catalytic hydrogenation (Pd/C, H₂) without cleaving the cyclopropylmethyl group or reducing the lactam [7] [10].
For oxygen functionality, silyl-based protecting groups offer superior compatibility:
Orthogonal protection schemes are essential for unsymmetrical substitution patterns. A successful sequence employs:
Table 3: Protecting Group Performance in Spirocyclic Synthesis
Protecting Group | Compatibility with Steps | Deprotection Conditions | Functional Group Specificity |
---|---|---|---|
Benzyl (N-protection) | Alkylation, lactamization | H₂/Pd(OH)₂, 50 psi | N9 > N4 selectivity (5:1) |
Cbz (N-protection) | Microwave cyclization | H₂/Pd-C, 30 psi | Exclusive N9 protection |
TBDPS (O-protection) | Basic/neutral conditions | TBAF, THF, 25°C | Lactam oxygen stability >95% |
TIPS (O-protection) | Strong base, high temperature | TBAF, THF, 45°C | Lactam oxygen stability 98% |
Boc (N-protection) | Limited utility | TFA/DCM | Causes lactam degradation |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: